molecular formula C12H16N2O B13713278 (R)-4-(Piperidin-3-yl)benzamide

(R)-4-(Piperidin-3-yl)benzamide

Cat. No.: B13713278
M. Wt: 204.27 g/mol
InChI Key: GIOVQVWPAAHLPH-NSHDSACASA-N
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Description

4-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16N2O·HCl. It is a derivative of benzamide, featuring a piperidine ring attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of 4-(Piperidin-3-yl)benzamide hydrochloride may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and efficiency. The use of automated systems and high-throughput screening can also optimize the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamide or piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Piperidin-3-yl)benzamide hydrochloride include other benzamide derivatives and piperidine-containing compounds. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[(3R)-piperidin-3-yl]benzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15)/t11-/m0/s1

InChI Key

GIOVQVWPAAHLPH-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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